
"physicochemical properties of 6-bromo-2,3,4,9-
tetrahydro-1H-carbazole"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
6-bromo-2,3,4,9-tetrahydro-1H-

carbazole

Cat. No.: B1266970 Get Quote

A Technical Guide to the Physicochemical Properties of 6-bromo-2,3,4,9-tetrahydro-1H-
carbazole

This technical guide provides a comprehensive overview of the physicochemical properties of

6-bromo-2,3,4,9-tetrahydro-1H-carbazole, catering to researchers, scientists, and

professionals in drug development. This document compiles available data on the compound's

properties, details relevant experimental protocols, and visualizes associated chemical and

biological processes.

Physicochemical Properties
The physicochemical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole are summarized

in the table below. It is important to note that while some data are derived from experimental

sources, others are computationally predicted.
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Property Value Source Notes

Molecular Formula C₁₂H₁₂BrN
--INVALID-LINK--, --

INVALID-LINK--
-

Molecular Weight 250.13 g/mol --INVALID-LINK-- -

CAS Number 21865-50-9
--INVALID-LINK--, --

INVALID-LINK--
-

Appearance
Off-white to brown

solid
--INVALID-LINK--

Physical form as

supplied by chemical

vendors.

pKa 16.88 ± 0.20 --INVALID-LINK-- Predicted value.

LogP (Octanol-Water

Partition Coefficient)
3.8092 --INVALID-LINK--

Computationally

predicted value.

Topological Polar

Surface Area (TPSA)
15.79 Å² --INVALID-LINK-- -

Hydrogen Bond

Donors
1 --INVALID-LINK-- -

Hydrogen Bond

Acceptors
0 --INVALID-LINK-- -

Rotatable Bonds 0 --INVALID-LINK-- -

Storage Conditions

Room temperature,

sealed in a dry

environment

--INVALID-LINK--

Recommended for

maintaining

compound stability.

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 6-bromo-2,3,4,9-tetrahydro-
1H-carbazole and its derivatives are crucial for reproducibility and further investigation.

Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
A common method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[1]
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Step 1: Synthesis of 1-(4-bromophenyl)-2-cyclohexylhydrazine

This precursor is typically synthesized through the reaction of 4-bromoaniline with

cyclohexanone to form the corresponding hydrazone, followed by reduction.

Step 2: Cyclization to form 6-bromo-2,3,4,9-tetrahydro-1H-carbazole[2]

In a 250 mL round-bottom flask, combine 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g,

41.35 mmol) and concentrated hydrochloric acid (150 mL).[2]

Heat the reaction mixture in an oil bath to 60 °C for 4 hours.[2]

Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase

of ethyl acetate:petroleum ether (1:1).[2]

After the reaction is complete, cool the mixture to room temperature.[2]

Adjust the pH to 8 with an aqueous solution of sodium hydroxide.[2]

Extract the product with ethyl acetate (5 x 100 mL).[2]

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using

a rotary evaporator.[2]

Purify the resulting residue by silica gel column chromatography, eluting with ethyl

acetate/petroleum ether (1/10), to yield the final product as a yellow solid (10 g, 97% yield).

[2]

Synthesis Workflow
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Workflow for the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole.

Determination of pKa
While an experimental pKa for this specific compound is not readily available in the literature,

the pKa of carbazole derivatives can be determined using potentiometric or spectrophotometric

methods.[3]

Potentiometric Titration:

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., 50% ethanol-

water).

Maintain a constant ionic strength and temperature.

Titrate the solution with a standardized solution of a strong acid or base.

Record the potential difference (mV) or pH at regular intervals of the titrant volume.

The pKa can be determined from the half-neutralization point of the resulting titration curve.

UV-Vis Spectrophotometry:

Prepare a series of solutions of the compound in buffers of varying, precisely known pH

values.

Record the UV-Vis absorption spectrum for each solution.

Identify the wavelength(s) at which the protonated and deprotonated forms of the molecule

have different absorbances.

Plot the absorbance at a chosen wavelength against the pH.

The pKa is the pH at which the absorbance is midway between the absorbances of the fully

protonated and fully deprotonated forms.

Determination of LogP
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The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

Experimental determination can be performed using the following methods.[4]

Shake-Flask Method:

Prepare a solution of the compound in either n-octanol or water.

Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol,

respectively) in a separatory funnel.

Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to

be reached.

Allow the two phases to separate completely.

Determine the concentration of the compound in each phase using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to

the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

Calibrate an RP-HPLC system with a series of standard compounds with known LogP

values.

Inject a solution of the test compound onto the column.

Elute the compound using a mobile phase (e.g., a mixture of methanol and water).

Determine the retention time of the compound.

Calculate the capacity factor (k') from the retention time.

A correlation between the logarithm of the capacity factor (log k') and the known LogP values

of the standards is established, and from this calibration curve, the LogP of the test

compound can be interpolated.
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Biological Activity and Potential Signaling Pathways
Carbazole and its derivatives are known for a wide range of biological activities, including

antibacterial, anticancer, and neuroprotective properties.[5][6] While the specific biological

activities of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole are not extensively documented,

studies on closely related compounds provide insights into its potential mechanisms of action.

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as selective

acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy.[7] Furthermore,

thioamide derivatives of this scaffold have demonstrated significant anticancer activity by

inducing DNA damage and mitochondrial disruption, ultimately leading to apoptosis.[8]

Potential Anticancer Signaling Pathway

Carbazole Derivative

DNA Damage Mitochondrial
Dysfunction

Apoptosis

Cancer Cell Death

Click to download full resolution via product page

Proposed signaling pathway for anticancer carbazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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